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Compound of Interest

4-Chloro-2-methoxy-5-
Compound Name:

methylaniline
CAS No.: 637-61-4
Cat. No.: B1142042

Get Quote

Technical Guide: 4-Chloro-2-methoxy-5-
methylaniline vs. Cresidine Derivatives
Structural Divergence, Synthetic Pathways, and

Toxicological Profiles
Executive Summary

This technical guide delineates the critical distinctions between 4-Chloro-2-methoxy-5-
methylaniline (CAS 6376-14-3) and its parent class, the Cresidine derivatives (specifically p-
Cresidine, CAS 120-71-8). While p-cresidine serves as a foundational intermediate for water-
soluble food dyes (e.g., Allura Red AC), the introduction of a chlorine atom at the C4 position
fundamentally alters the molecule's electronic landscape, solubility profile, and metabolic fate.
This guide analyzes these differences to assist researchers in optimizing azo-coupling
protocols and navigating the distinct toxicological risks associated with chlorinated aniline
derivatives.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1142042#bc-rfq
https://www.benchchem.com/product/b1142042/docs?utm_src=pdf-body#difference-between-4-chloro-2-methoxy-5-methylaniline-and-cresidine-derivatives
https://www.benchchem.com/product/b1142042/docs?utm_src=pdf-body#difference-between-4-chloro-2-methoxy-5-methylaniline-and-cresidine-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1142042?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Part 1: Structural & Electronic Landscape

The core difference lies in the substitution pattern of the benzene ring. p-Cresidine acts as the

nucleophilic "coupling component" or the "diazo component" depending on the synthesis, but

its reactivity is governed by the electron-donating methoxy (-OCHs) and methyl (-CHs) groups.
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4-Chloro-2-methoxy-5-

Feature p-Cresidine (Parent) .
methylaniline
- 4-Chloro-2-methoxy-5-
IUPAC Name 2-Methoxy-5-methylaniline .
methylaniline
CAS Number 120-71-8 6376-14-3
Molecular Weight 137.18 g/mol 171.62 g/mol
C4 Position Unsubstituted (Hydrogen) Chlorinated (-Cl)

Electronic Effect

Electron-rich ring (Activated)

Deactivated at C4; Inductive

withdrawal by CI

Primary Application

Food Dyes (Water Soluble)

Industrial Pigments (Insoluble,
Lightfast)

1.2 The "Blocking" Effect

In p-cresidine, the C4 position (para to the amine) is electronically active and susceptible to

electrophilic attack or metabolic oxidation. In the 4-chloro derivative, this position is sterically

and electronically blocked.

¢ Synthesis Implication: The chlorine atom forces subsequent azo coupling to occur at the

ortho position relative to the amine (if used as a coupler) or stabilizes the diazonium salt (if

used as a diazo component).

 Stability: The -Cl substituent increases lipophilicity (logP) and enhances the lightfastness of

the resulting azo pigments by reducing the electron density of the azo bond, making it less

susceptible to photolytic cleavage.
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Part 2: Synthetic Pathways & Causality

The synthesis of 4-Chloro-2-methoxy-5-methylaniline is a linear downstream process
starting from p-cresidine. The critical step is the protection of the amine, as direct chlorination
of the free amine would lead to uncontrolled oxidation and tar formation.

2.1 Pathway Visualization

The following diagram illustrates the divergence from the toluene precursor to the final

derivatives.
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Caption: Divergent synthesis pathways. p-Cresidine serves as the branch point between
sulfonated food dyes and chlorinated industrial pigments.
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Part 3: Toxicological Divergence

Both compounds are aniline derivatives with significant toxicological concerns, but the
mechanism of action differs due to the chlorine substituent.[1]

3.1 Metabolic Activation (The P450 Route)[1][2]

e p-Cresidine (Carcinogen Group 2B):

o Mechanism:[3] Primarily undergoes N-hydroxylation by CYP450 enzymes. The resulting
N-hydroxy metabolite is esterified (acetylated or sulfated) to form a highly reactive
nitrenium ion.

o Target: This ion attacks DNA (specifically guanine residues), causing bladder tumors.
¢ 4-Chloro-2-methoxy-5-methylaniline:

o Mechanism:[3] The presence of Chlorine at C4 increases lipophilicity, potentially altering
the absorption profile. While the N-hydroxylation pathway remains, the chlorine atom
deactivates the ring, potentially slowing down the formation of the nitrenium ion compared
to the parent.

o Hematotoxicity: Chlorinated anilines are potent inducers of methemoglobinemia.[1] The
chloro-group facilitates the redox cycling of hemoglobin (Fe2*

Fe3*), reducing oxygen transport capacity more aggressively than non-chlorinated
cresidine.

3.2 Toxicology Comparison Table
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- 4-Chloro-2-methoxy-5-
Parameter p-Cresidine .
methylaniline

o Group 2B (Possibly Not specifically listed (Treat as
IARC Classification ) ) )
Carcinogenic) Suspected Carcinogen)

Methemoglobinemia

Primary Acute Risk Bladder Carcinogenicity )
(Cyanosis)
o o ) o N-oxidation (Ring oxidation
Metabolic Site N-oxidation & Ring oxidation
blocked at C4)
Ames Test Positive (with S9 activation) Generally Positive (Mutagenic)

Part 4: Experimental Protocols
4.1 Protocol: Synthesis of 4-Chloro-2-methoxy-5-methylaniline

Rationale: Direct chlorination of p-cresidine fails due to amine oxidation. This protocol uses an
acetylation protection strategy.

Reagents:

p-Cresidine (13.7 g, 0.1 mol)

Acetic Anhydride (12 mL)

Sulfuryl Chloride (SO2ClI2)

Hydrochloric Acid (6M)

Step-by-Step Workflow:

e Protection (Acetylation):

o Dissolve p-cresidine in glacial acetic acid (50 mL).
o Add acetic anhydride (1.1 eq) dropwise at 60°C.

o Reflux for 1 hour. Pour into ice water to precipitate N-acetyl-p-cresidine. Filter and dry.
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o Checkpoint: Verify MP ~125°C.

e Chlorination:
o Suspend the dried acetylated intermediate in chlorobenzene or acetic acid.
o Add Sulfuryl Chloride (1.05 eq) slowly at 20-30°C. Caution: SOz gas evolution.

o Stir for 4 hours. The chlorine enters the position para to the acetamido group (Position 4 is
actually occupied? No, in p-cresidine [2-methoxy-5-methylaniline], the acetamido is at 1.
Position 4 is para to the amine and is open. Cl goes here).

¢ Hydrolysis (Deprotection):
o Add 6M HCI to the reaction mixture and reflux for 6 hours.
o Neutralize with NaOH to pH 9 to precipitate the free amine.

o Purification: Recrystallize from ethanol/water.

4.2 Analytical Validation (HPLC)

Ensure the separation of the chlorinated product from the unreacted parent.
e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5um).
» Mobile Phase:
o A: 0.1% Phosphoric Acid in Water.
o B: Acetonitrile.
» Gradient: 10% B to 80% B over 20 minutes.
o Detection: UV at 254 nm and 280 nm.
o Expected Retention:

o p-Cresidine: ~8.5 min.
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o 4-Chloro-2-methoxy-5-methylaniline: ~12.2 min (Increased retention due to lipophilic
Cl).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxy-5-methylaniline-and-cresidine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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